methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate
Description
Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl group. This carbamoyl group is further modified with a 2-hydroxypropyl chain bearing a furan-2-ylmethyl substituent. The compound’s structure combines aromatic (benzoate, furan) and aliphatic (hydroxypropyl) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-17(21,10-14-4-3-9-23-14)11-18-15(19)12-5-7-13(8-6-12)16(20)22-2/h3-9,21H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQPUGIIDIMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the bromination of furan followed by a reaction with a suitable nucleophile.
Hydroxypropylation: The intermediate is then reacted with an epoxide to introduce the hydroxypropyl group.
Carbamoylation: The hydroxypropyl intermediate is treated with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones, hydroxyfurans.
Reduction: Alcohols, amines.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Piperazine-Carbonyl Derivatives (C1–C7)
A series of methyl benzoate derivatives, including C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate), share structural similarities with the target compound. Key differences and implications include:
- Substituent Effects: The target compound’s furan-2-ylmethyl and hydroxypropyl groups contrast with the quinoline-piperazine-carbonyl substituents in C1–C5. Furan’s electron-rich aromatic system may enhance hydrogen-bonding interactions compared to the halogenated or methoxy-substituted phenyl groups in C2–C6 . This could improve solubility in polar solvents.
- Synthetic Methodology: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow or white solids .
Physicochemical Properties :
- C1–C7 derivatives exhibit distinct melting points and solubility profiles due to varying substituents (e.g., bromo, chloro, trifluoromethyl). The target compound’s furan and hydroxy groups may lower its melting point compared to halogenated analogs.
Table 1: Comparison of Methyl Benzoate Derivatives
Sulfonylurea Herbicides ()
Sulfonylurea herbicides like metsulfuron methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate core but differ in functionalization:
Research Findings and Gaps
- Structural Insights: The hydroxypropyl and furan groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to rigid quinoline derivatives .
- Data Limitations: No direct experimental data (e.g., NMR, HRMS) or biological activity are available for the target compound. Comparisons are inferred from analogs.
- Computational Predictions : Tools like AutoDock4 could model its interactions with proteins, but such studies are absent in the provided evidence.
Biological Activity
Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group, contributing to its unique chemical characteristics. Its molecular formula is , and it is classified under various chemical databases, including PubChem and DrugBank.
| Property | Details |
|---|---|
| IUPAC Name | Methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate |
| Molecular Formula | |
| CAS Number | 1795085-78-7 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disruption of the bacterial cell membrane or inhibition of key metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : The presence of the furan ring and carbamoyl group allows for effective hydrogen bonding with biological targets.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .
- Inflammation Model : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role as an anti-inflammatory agent .
- Synthetic Routes and Applications : The compound has been synthesized through various methods involving furan derivatives and hydroxypropyl intermediates. Its applications extend beyond biological research into fields such as medicinal chemistry and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
